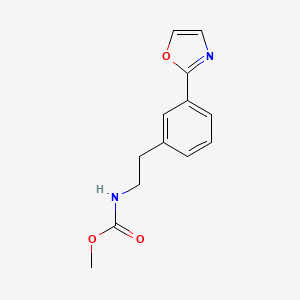![molecular formula C10H12ClNO2 B1405439 [6-Chloro-5-(cyclopropylmethoxy)pyridin-2-yl]methanol CAS No. 1431534-22-3](/img/structure/B1405439.png)
[6-Chloro-5-(cyclopropylmethoxy)pyridin-2-yl]methanol
Descripción general
Descripción
“[6-Chloro-5-(cyclopropylmethoxy)pyridin-2-yl]methanol” is a chemical compound with the molecular formula C10H12ClNO2 . It is also known by its IUPAC name "(6-chloro-5-methoxy-2-pyridinyl)methanol" .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C7H8ClNO2/c1-11-6-3-2-5 (4-10)9-7 (6)8/h2-3,10H,4H2,1H3 . The molecular weight is 173.60 g/mol . Physical And Chemical Properties Analysis
This compound has a molecular weight of 173.60 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 2 . The exact mass is 173.0243562 g/mol . The topological polar surface area is 42.4 Ų . The heavy atom count is 11 .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The synthesis and characterization of compounds structurally related to "[6-Chloro-5-(cyclopropylmethoxy)pyridin-2-yl]methanol" have been explored, providing insights into their molecular and crystal structures. For instance, a study detailed the crystal and molecular structure analysis of a related compound, showcasing its synthesis, spectroscopic characterization, and crystallographic confirmation (Lakshminarayana et al., 2009).
Synthesis Methodologies
Research has also focused on the synthesis of compounds with similar structures, highlighting innovative approaches to forming useful adducts for agrochemical or medicinal applications. One such method involves the rearrangement of chlorinated pyrrolidin-2-ones, leading to the synthesis of 5-methoxylated 3-pyrrolin-2-ones (Ghelfi et al., 2003).
Biocatalysis
In biocatalysis, a study demonstrated the whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol, a structurally related compound, using recombinant Escherichia coli in a liquid-liquid biphasic microreaction system. This green and efficient synthesis method could be relevant for the production of similar compounds (Chen et al., 2021).
Material Science
The synthesis and characterization of complexes and co-crystals involving similar compounds have been explored, shedding light on their potential applications in material science and catalysis. For example, the synthesis, characterization, and crystal structure of a co-crystal composed of related compounds were studied, indicating the potential for novel material properties and applications (Percino et al., 2007).
Propiedades
IUPAC Name |
[6-chloro-5-(cyclopropylmethoxy)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-10-9(14-6-7-1-2-7)4-3-8(5-13)12-10/h3-4,7,13H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTLWLFOSCOWBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(N=C(C=C2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-Chloro-5-(cyclopropylmethoxy)pyridin-2-yl]methanol | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

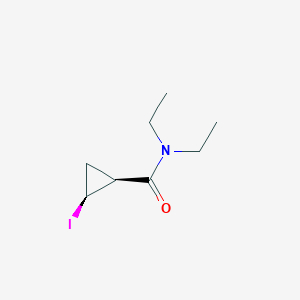
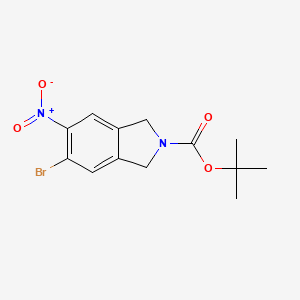
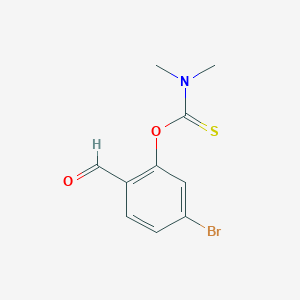
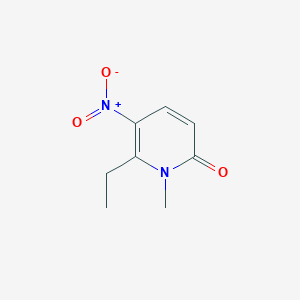
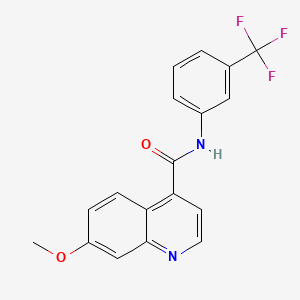
![N-Methyl-N-((Z)-4-(2-(5-((5R)-3-oxooctahydro-1H-cyclopenta[b]pyrazin-5-yl)pentanoyl)hydrazono)-4-(pyridin-3-yl)butyl)nitrous amide](/img/structure/B1405365.png)
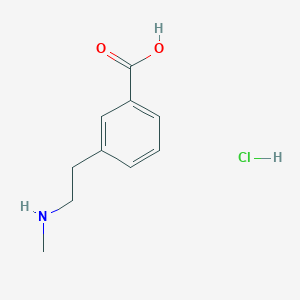
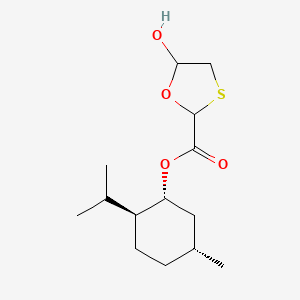

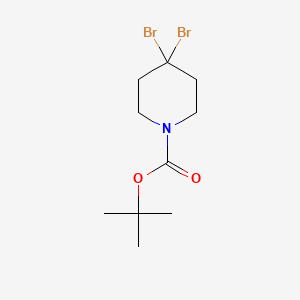
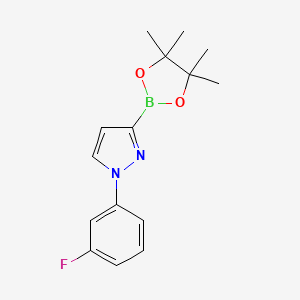
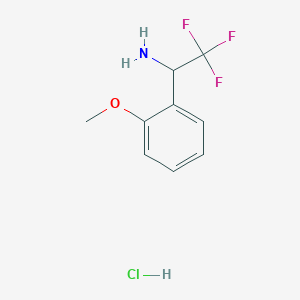
![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine hydrochloride](/img/structure/B1405377.png)
